molecular formula C10H14FN3S B2599344 N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide CAS No. 280133-31-5

N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide

Cat. No.: B2599344
CAS No.: 280133-31-5
M. Wt: 227.3
InChI Key: WFRWDNIAEMTOKN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide is an organic compound characterized by the presence of a fluorobenzyl group attached to a dimethylhydrazine carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide typically involves the reaction of 4-fluorobenzylamine with 2,2-dimethylhydrazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of fluorobenzyl derivatives .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzyl)-2,2-dimethylhydrazine-1-carbothioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its fluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

1-(dimethylamino)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3S/c1-14(2)13-10(15)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRWDNIAEMTOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=S)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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